3-Chloro-2-(dimethylamino)-9h-fluoren-9-one
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Overview
Description
3-Chloro-2-(dimethylamino)-9h-fluoren-9-one is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, and a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(dimethylamino)-9h-fluoren-9-one typically involves multiple steps, starting from readily available precursors One common method involves the chlorination of 2-(dimethylamino)fluorenone under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(dimethylamino)-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the fluorenone core, potentially leading to new compounds with different properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted fluorenones.
Scientific Research Applications
3-Chloro-2-(dimethylamino)-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2-(dimethylamino)-9h-fluoren-9-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: Shares the chloro and amino functional groups but differs in the core structure.
2-Dimethylamino-3-chloro-2H-pyran: Similar in having dimethylamino and chloro groups but with a different core structure.
Uniqueness
3-Chloro-2-(dimethylamino)-9h-fluoren-9-one is unique due to its fluorenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
7151-56-6 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-chloro-2-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H12ClNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3 |
InChI Key |
OXPTVGVRWRLEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Cl |
Origin of Product |
United States |
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